molecular formula C7H8N2OS B2900019 5-Methoxypyridine-3-carbothioamide CAS No. 342602-97-5

5-Methoxypyridine-3-carbothioamide

Cat. No.: B2900019
CAS No.: 342602-97-5
M. Wt: 168.21
InChI Key: FIRBETJWLABMRT-UHFFFAOYSA-N
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Description

5-Methoxypyridine-3-carbothioamide is a pyridine derivative characterized by a methoxy (-OCH₃) group at the 5-position and a carbothioamide (-C(S)NH₂) moiety at the 3-position of the pyridine ring.

Properties

IUPAC Name

5-methoxypyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-10-6-2-5(7(8)11)3-9-4-6/h2-4H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRBETJWLABMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Methoxy and Amino/Amide Substituents

Several pyridine derivatives share structural similarities with 5-Methoxypyridine-3-carbothioamide, differing primarily in substituent type and position:

Compound Name Substituents (Position) Functional Groups Key Differences Similarity Score (if applicable) Reference
4-Chloro-5-methoxypyridin-3-amine Cl (4), NH₂ (3), OCH₃ (5) Chloro, amino, methoxy Chlorine replaces carbothioamide N/A
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide OCH₃ (5), Ph-NHCO (3), Si(CH₃)₃ (4) Amide, trimethylsilyl, methoxy Amide and silicon substituents N/A
6-Methoxy-5-methylpyridin-3-amine OCH₃ (6), CH₃ (5), NH₂ (3) Methyl, amino, methoxy Methyl and amino vs. carbothioamide 0.96
5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine OCH₃ (5), CH₃ (2), fused pyrrole Pyrrole ring, methyl Non-pyridine heterocycle 0.85

Key Observations :

  • Electronic Effects: The carbothioamide group in the target compound introduces stronger electron-withdrawing effects compared to amino or amide groups, altering reactivity in nucleophilic substitutions or metal coordination .
  • Hydrogen Bonding : Carbothioamide’s thioamide (-NH-C(S)-) group may exhibit weaker hydrogen bonding than amides (-NH-CO-), affecting solubility and biological interactions .

Biological Activity

5-Methoxypyridine-3-carbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

5-Methoxypyridine-3-carbothioamide has the following chemical structure:

  • Chemical Formula : C_8H_10N_2OS
  • CAS Number : 342602-97-5

The compound features a pyridine ring substituted at the 3-position with a carbothioamide group and a methoxy group at the 5-position. This unique substitution pattern is believed to contribute to its biological activity.

The biological activity of 5-Methoxypyridine-3-carbothioamide is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways relevant to disease processes. Notably, it has been studied for its potential to inhibit urease, an enzyme involved in the metabolism of urea in certain pathogens.

Antimicrobial Activity

Research indicates that 5-Methoxypyridine-3-carbothioamide exhibits significant antimicrobial properties. A study showed that derivatives of pyridine carboxamide and carbothioamide demonstrated potent inhibition against urease, with IC₅₀ values indicating effective concentrations for antimicrobial action. The presence of electron-withdrawing groups at strategic positions on the pyridine ring enhances this inhibition .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives similar to 5-Methoxypyridine-3-carbothioamide can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Methoxypyridine-3-carbothioamide, it is essential to compare it with structurally similar compounds. Below is a summary table comparing key derivatives:

Compound NameStructure TypeAntimicrobial Activity (IC₅₀ µM)Anticancer Activity (Cell Line)
5-Methoxypyridine-3-carbothioamideCarbamido derivative18.93 ± 0.004A549, HeLa
6-Methoxypyridine-3-carbothioamideCarbamido derivativeNot specifiedNot specified
5-Methoxypyridine-2-carbothioamideCarbamido derivativeNot specifiedNot specified

This table illustrates that while similar compounds exist, the specific substitution pattern in 5-Methoxypyridine-3-carbothioamide may confer distinct biological activities.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 5-Methoxypyridine-3-carbothioamide and its derivatives:

  • Urease Inhibition Study : A recent study demonstrated that this compound exhibited strong urease inhibition, which is crucial for targeting certain pathogens associated with urinary infections. The IC₅₀ values were significantly lower compared to other derivatives, indicating higher potency .
  • Anticancer Studies : In research conducted on pyrazoline derivatives synthesized from related structures, compounds showed promising anticancer activity against various cell lines. The mechanisms involved apoptosis induction and cell cycle arrest, suggesting potential therapeutic applications in oncology .

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